

Application Notes and Protocols: Using IL-17-IN-3 to Block Neutrophil Recruitment

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Compound of Interest

Compound Name: IL-17-IN-3

Cat. No.: B15611696

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Introduction

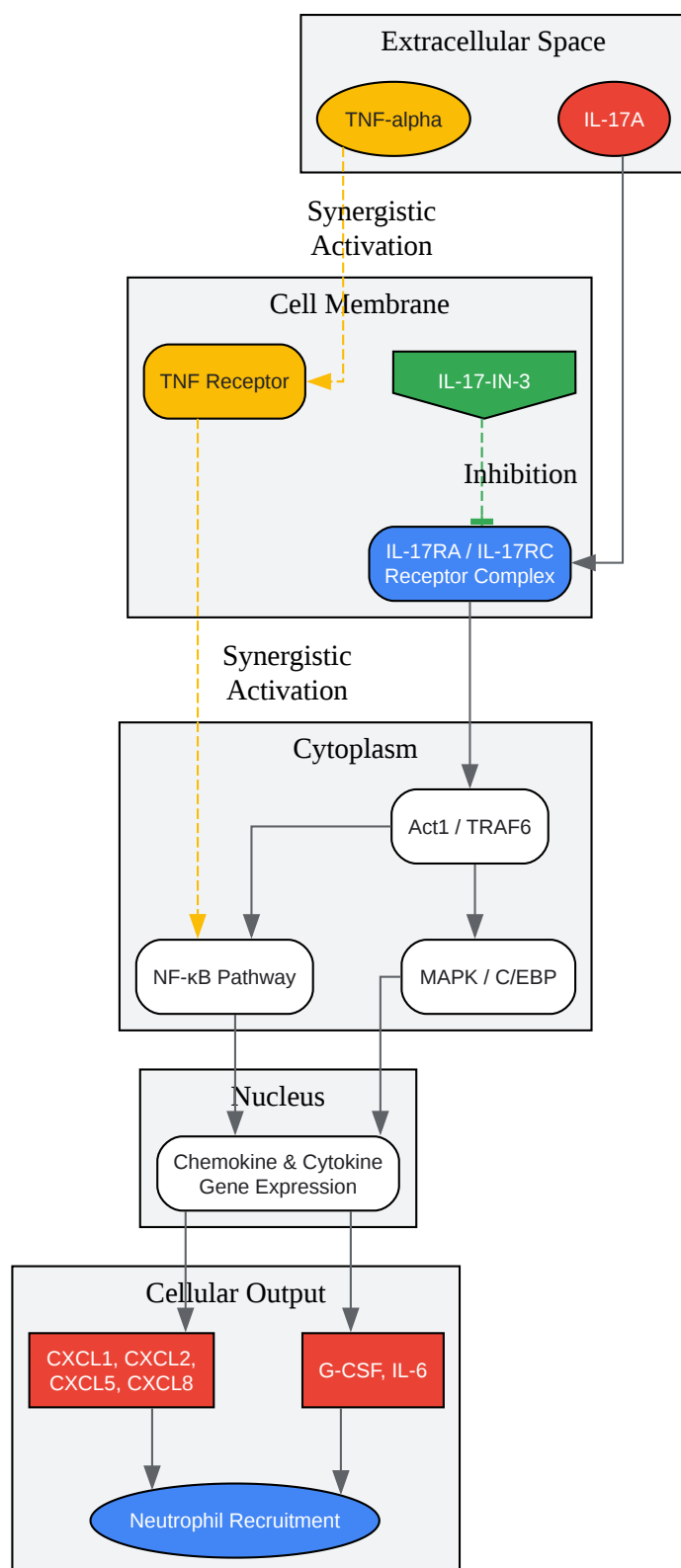
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine, primarily produced by T helper 17 (Th17) cells, that plays a critical role in host defense against extracellular pathogens and in the pathophysiology of various autoimmune and inflammatory diseases.[1][2][3] A hallmark function of IL-17A is its ability to induce and amplify inflammatory responses by recruiting neutrophils to sites of inflammation.[2][4][5] IL-17A exerts its effects by binding to a receptor complex consisting of IL-17RA and IL-17RC subunits, which is widely expressed on non-hematopoietic cells such as epithelial and endothelial cells, as well as fibroblasts.[2][5]

Upon receptor binding, a signaling cascade is initiated, leading to the activation of transcription factors like NF- κ B and C/EBP.[6] This, in turn, drives the expression of various pro-inflammatory genes, including neutrophil-attracting chemokines (e.g., CXCL1, CXCL2, CXCL5, and CXCL8), granulocyte colony-stimulating factor (G-CSF), and matrix metalloproteinases.[1][4][5] IL-17A often acts synergistically with other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF- α), to potently enhance the expression of these mediators and promote neutrophil infiltration.[1]

IL-17-IN-3 is a potent and selective small molecule inhibitor of the IL-17A signaling pathway. By disrupting the interaction between IL-17A and its receptor, **IL-17-IN-3** effectively blocks downstream signaling and the subsequent production of inflammatory mediators, leading to a reduction in neutrophil recruitment. These application notes provide an overview of the IL-17A

signaling pathway and detailed protocols for utilizing **IL-17-IN-3** to study and inhibit neutrophil recruitment in both in vitro and in vivo models.

IL-17A Signaling Pathway Leading to Neutrophil Recruitment



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Caption: IL-17A signaling pathway leading to neutrophil recruitment.

Data Presentation

Table 1: In Vitro Efficacy of IL-17-IN-3 on Chemokine Production

This table summarizes the effect of **IL-17-IN-3** on IL-17A- and TNF- α -induced chemokine production by human umbilical vein endothelial cells (HUVECs). Data are presented as the concentration of chemokine (pg/mL) in the cell culture supernatant, measured by ELISA.

Treatment Group	CXCL1 (pg/mL)	CXCL8 (pg/mL)
Vehicle Control	50 \pm 8	110 \pm 15
IL-17A (100 ng/mL)	250 \pm 30	450 \pm 45
IL-17A (100 ng/mL) + TNF- α (10 ng/mL)	2800 \pm 250	3500 \pm 300
IL-17A + TNF- α + IL-17-IN-3 (1 μ M)	450 \pm 50	600 \pm 70
IL-17A + TNF- α + IL-17-IN-3 (10 μ M)	150 \pm 20	250 \pm 30

Data are represented as mean \pm standard deviation from three independent experiments.

Table 2: Effect of IL-17-IN-3 on Neutrophil Migration In Vitro

This table shows the effect of **IL-17-IN-3** on the migration of isolated human neutrophils towards conditioned media from stimulated HUVECs. Data are presented as the number of migrated neutrophils per high-power field (HPF).

Chemoattractant (Conditioned Media)	Migrated Neutrophils / HPF
Vehicle Control-Treated HUVECs	25 ± 5
IL-17A + TNF- α -Treated HUVECs	210 ± 20
IL-17A + TNF- α + IL-17-IN-3 (1 μ M)-Treated HUVECs	85 ± 12
IL-17A + TNF- α + IL-17-IN-3 (10 μ M)-Treated HUVECs	40 ± 8

Data are represented as mean \pm standard deviation from three independent experiments.

Table 3: In Vivo Efficacy of IL-17-IN-3 in a Murine Air Pouch Model

This table summarizes the effect of **IL-17-IN-3** on IL-17A-induced neutrophil recruitment into the air pouch of mice. Data are presented as the total number of neutrophils in the air pouch lavage fluid.

Treatment Group (Intra-pouch injection)	Total Neutrophils ($\times 10^6$)
Saline Control	0.2 \pm 0.05
IL-17A (1 μ g)	5.5 \pm 0.8
IL-17A (1 μ g) + IL-17-IN-3 (10 mg/kg, oral)	1.5 \pm 0.3
IL-17A (1 μ g) + IL-17-IN-3 (30 mg/kg, oral)	0.8 \pm 0.2

Data are represented as mean \pm standard deviation (n=5 mice per group).

Experimental Protocols

Protocol 1: In Vitro Inhibition of Chemokine Production in Endothelial Cells

This protocol details the methodology to assess the efficacy of **IL-17-IN-3** in blocking IL-17A-induced chemokine production from endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Recombinant Human IL-17A
- Recombinant Human TNF- α
- **IL-17-IN-3** (stock solution in DMSO)
- Vehicle (DMSO)
- 96-well tissue culture plates
- ELISA kits for human CXCL1 and CXCL8

Procedure:

- Seed HUVECs in a 96-well plate at a density of 1×10^4 cells/well and culture until confluent.
- Prepare treatment media:
 - Vehicle Control: Medium + DMSO
 - IL-17A: Medium + 100 ng/mL IL-17A
 - IL-17A + TNF- α : Medium + 100 ng/mL IL-17A + 10 ng/mL TNF- α
 - Inhibitor groups: IL-17A + TNF- α medium containing the desired final concentrations of **IL-17-IN-3** (e.g., 1 μ M, 10 μ M). Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
- Aspirate the culture medium from the HUVEC monolayer and add 100 μ L of the prepared treatment media to the respective wells.

- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 16-24 hours.
- After incubation, carefully collect the culture supernatants without disturbing the cell monolayer.
- Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any cellular debris.
- Measure the concentration of CXCL1 and CXCL8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: In Vitro Neutrophil Transwell Migration Assay

This protocol describes how to evaluate the effect of **IL-17-IN-3** on the ability of endothelial cell-secreted factors to induce neutrophil migration.

Materials:

- Human peripheral blood for neutrophil isolation
- Neutrophil isolation kit (e.g., using density gradient centrifugation)
- Transwell inserts with a 3 µm pore size polycarbonate membrane
- 24-well companion plates
- Conditioned media from Protocol 1
- Calcein-AM fluorescent dye
- Fluorescence plate reader

Procedure:

- Isolate human neutrophils from fresh peripheral blood using a standard isolation protocol. Resuspend the purified neutrophils in assay buffer at a concentration of 2×10^6 cells/mL.

- Add 600 μ L of the conditioned media (collected in Protocol 1, step 7) to the lower chambers of a 24-well plate.
- Place the Transwell inserts into the wells.
- Add 100 μ L of the neutrophil suspension to the upper chamber of each Transwell insert.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 90 minutes.
- After incubation, carefully remove the inserts. To quantify migrated cells, a standard curve can be generated by adding known numbers of neutrophils to empty wells.
- Add a cell lysis buffer containing Calcein-AM to the lower wells and incubate as per the manufacturer's instructions to label the migrated cells.
- Measure the fluorescence in the lower wells using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
- Calculate the number of migrated cells by comparing the fluorescence values to the standard curve.

Protocol 3: In Vivo Murine Air Pouch Model of Inflammation

This protocol provides a method to assess the in vivo efficacy of **IL-17-IN-3** in an acute inflammation model.

Materials:

- 8-10 week old male CD-1 or C57BL/6 mice
- Sterile air
- Recombinant Murine IL-17A
- **IL-17-IN-3** formulated for oral gavage
- Phosphate-buffered saline (PBS)

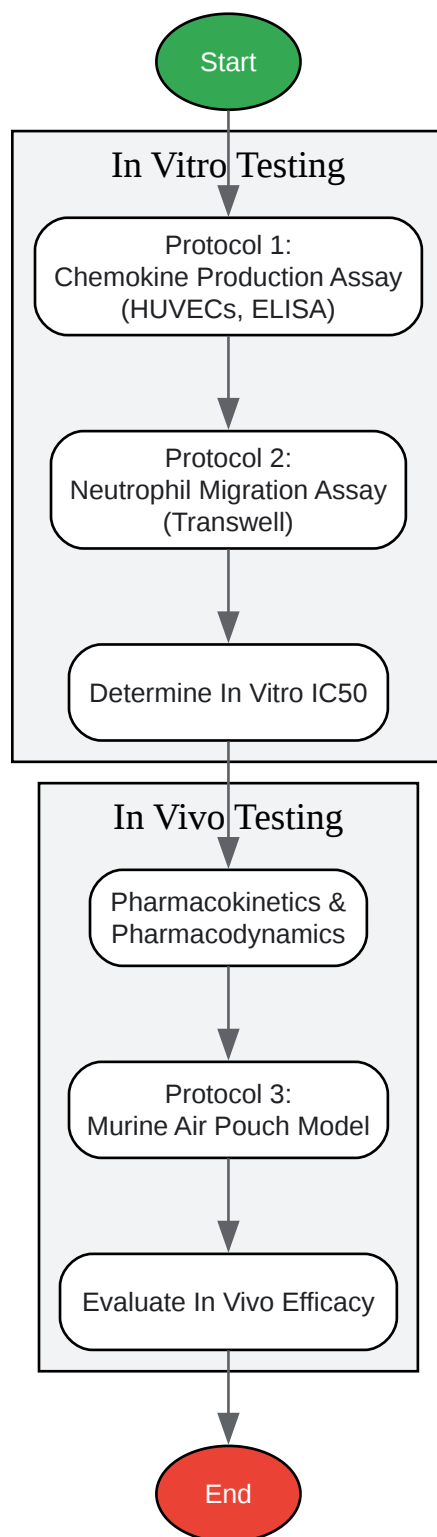
- Lavage buffer (PBS with 2 mM EDTA)
- FACS buffer (PBS with 2% FBS)
- Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD45)
- Hemocytometer or automated cell counter

Procedure:

- Air Pouch Formation:
 - On day 0, inject 3 mL of sterile air subcutaneously into the dorsal region of the mice to create an air pouch.
 - On day 3, re-inflate the pouch with 2 mL of sterile air to maintain the space.
- Treatment and Induction of Inflammation:
 - On day 6, administer **IL-17-IN-3** (e.g., 10 or 30 mg/kg) or vehicle control to the mice via oral gavage.
 - One hour after treatment, inject 1 µg of murine IL-17A (in 1 mL of sterile PBS) directly into the air pouch. Control mice receive an intra-pouch injection of PBS only.
- Cellular Infiltration Analysis:
 - Four to six hours after the IL-17A injection, euthanize the mice.
 - Carefully inject 3 mL of lavage buffer into the air pouch. Gently massage the pouch and then aspirate the fluid.
 - Centrifuge the collected lavage fluid at 400 x g for 5 minutes at 4°C.
 - Resuspend the cell pellet in FACS buffer.
 - Determine the total number of cells using a hemocytometer.

- Identify and quantify neutrophils in the lavage fluid by flow cytometry using specific cell surface markers (e.g., CD45⁺Ly6G⁺).

Experimental Workflow for Testing IL-17-IN-3



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Caption: A typical experimental workflow for evaluating an IL-17 inhibitor.

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